tert-butyl N-(3-formylcyclobutyl)carbamate tert-butyl N-(3-formylcyclobutyl)carbamate
Brand Name: Vulcanchem
CAS No.: 171549-91-0
VCID: VC0065135
InChI: InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
SMILES: CC(C)(C)OC(=O)NC1CC(C1)C=O
Molecular Formula: C10H17NO3
Molecular Weight: 199.25

tert-butyl N-(3-formylcyclobutyl)carbamate

CAS No.: 171549-91-0

Cat. No.: VC0065135

Molecular Formula: C10H17NO3

Molecular Weight: 199.25

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-formylcyclobutyl)carbamate - 171549-91-0

Specification

CAS No. 171549-91-0
Molecular Formula C10H17NO3
Molecular Weight 199.25
IUPAC Name tert-butyl N-(3-formylcyclobutyl)carbamate
Standard InChI InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Standard InChI Key KHXUZWUXKMBGES-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)C=O

Introduction

Chemical Properties and Structural Characteristics

tert-butyl N-(3-formylcyclobutyl)carbamate possesses a molecular formula of C₁₀H₁₇NO₃ with a molecular weight of 199.25 g/mol . The compound's structure consists of a cyclobutane ring with a formyl group (CHO) at the 3-position and a carbamate group (NHCO₂C(CH₃)₃) attached to the ring. The presence of these functional groups confers specific chemical properties to the molecule.

Physical and Chemical Properties

The compound typically appears as a solid at room temperature. The key chemical properties are determined by its functional groups: the aldehyde is susceptible to nucleophilic addition reactions, while the carbamate group serves as a protected amine that can be selectively deprotected under acidic conditions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity in various chemical transformations.

Structural Representation

The structural representation of tert-butyl N-(3-formylcyclobutyl)carbamate can be expressed using different notations:

PropertyValue
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
SMILES NotationCC(C)(C)OC(=O)NC1CC(C1)C=O
Standard InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Standard InChIKeyKHXUZWUXKMBGES-UHFFFAOYSA-N

Isomers and Stereochemistry

tert-butyl N-(3-formylcyclobutyl)carbamate exists in different stereoisomeric forms due to the stereogenic centers in the cyclobutane ring. The most significant isomers are the cis and trans configurations, which differ in the spatial arrangement of the formyl and carbamate groups relative to the cyclobutane ring plane.

Cis Isomer

The cis isomer, also known as tert-butyl cis-N-(3-formylcyclobutyl)carbamate or rel-tert-butyl ((1s,3s)-3-formylcyclobutyl)carbamate, has both the formyl and carbamate groups on the same side of the cyclobutane ring plane. This isomer is identified by CAS number 171549-91-0 and has the SMILES notation [H]C(=O)[C@H]1CC@@HC1 .

Trans Isomer

The trans isomer, also known as tert-butyl trans-N-(3-formylcyclobutyl)carbamate or tert-butyl (trans-3-formylcyclobutyl)carbamate, has the formyl and carbamate groups on opposite sides of the cyclobutane ring plane. This isomer is identified by CAS number 171549-92-1 .

Comparison with Related Compounds

Several related compounds share structural similarities with tert-butyl N-(3-formylcyclobutyl)carbamate but differ in key aspects:

Compound NameCAS NumberStructural Difference
tert-butyl (1-formylcyclobutyl)carbamate163554-55-0Formyl group at position 1 instead of position 3
tert-butyl cis-N-(3-formylcyclobutyl)carbamate171549-91-0Cis configuration of substituents
tert-butyl trans-N-(3-formylcyclobutyl)carbamate171549-92-1Trans configuration of substituents
tert-butyl trans-4-formylcyclohexylcarbamate181308-57-6Cyclohexane ring instead of cyclobutane ring

Synthesis Methods

The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate typically involves strategic approaches that incorporate both the cyclobutane ring structure and the functional groups in the desired positions.

General Synthetic Approach

The general synthesis of this compound involves the reaction of tert-butyl carbamate with an appropriate aldehyde or carbonyl compound under controlled conditions. This process requires specific solvents and catalysts to achieve the desired stereochemistry and yield.

Applications in Organic Chemistry

tert-butyl N-(3-formylcyclobutyl)carbamate serves as a versatile building block in organic synthesis due to its functional group combination and unique cyclobutane ring structure.

As a Synthetic Intermediate

The compound functions as an important intermediate in multi-step organic syntheses due to several key features:

  • The aldehyde group provides a reactive site for various transformations, including aldol reactions, reductive aminations, and Wittig reactions

  • The protected amine (carbamate) can be selectively deprotected to reveal a primary amine for further functionalization

  • The cyclobutane ring offers a rigid scaffold with defined stereochemistry for the construction of more complex molecules

Analytical Characterization

The characterization of tert-butyl N-(3-formylcyclobutyl)carbamate typically employs various analytical techniques to confirm its structure, purity, and stereochemical configuration.

Spectroscopic Analysis

Several spectroscopic methods are commonly used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and stereochemistry, with characteristic signals for the aldehyde proton, carbamate NH, and cyclobutane ring protons

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, particularly for the aldehyde C=O and carbamate functionalities

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound and to separate different stereoisomers when necessary.

ParameterValueSource
CAS Number1067239-06-8 (general), 171549-91-0 (cis), 171549-92-1 (trans)
Purity≥97%
MDL NumberMFCD28403245 (cis), MFCD24617807 (general)
Catalog IDsL14945, P49876 (varies by supplier)

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